Methyl 1-benzylbenzoimidazole-6-carboxylate
CAS No.: 1199773-31-3
Cat. No.: VC0175508
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29456
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1199773-31-3 |
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Molecular Formula | C16H14N2O2 |
Molecular Weight | 266.29456 |
IUPAC Name | methyl 3-benzylbenzimidazole-5-carboxylate |
Standard InChI | InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-14-15(9-13)18(11-17-14)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
SMILES | COC(=O)C1=CC2=C(C=C1)N=CN2CC3=CC=CC=C3 |
Introduction
Structural Characteristics
Methyl 1-benzylbenzoimidazole-6-carboxylate consists of a fused benzene and imidazole ring system. The benzyl group at position 1 enhances steric bulk, while the ester group at position 6 provides reactivity for further functionalization. Key structural features include:
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Core structure: Benzimidazole (benzene fused to imidazole).
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Substituents:
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Benzyl group (C6H5CH2–) at N1 of the imidazole ring.
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Methyl ester (COOCH3) at position 6.
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The compound’s molecular formula is C17H14N2O2, with a molecular weight of 278.30 g/mol .
Synthesis and Preparation
General Synthetic Approach
The synthesis typically involves three steps:
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Formation of the benzimidazole core: Cyclization of o-phenylenediamine derivatives with carboxylic acids or their equivalents.
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Introduction of the benzyl group: Alkylation or substitution at the N1 position.
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Esterification: Conversion of the carboxylic acid to a methyl ester.
Example Protocol (Based on Analogous Benzimidazole Derivatives) :
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Cyclization: React o-phenylenediamine with a carboxylic acid (e.g., 6-carboxybenzimidazole precursor) under acidic or catalytic conditions.
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Benzyl Substitution: Treat the intermediate with benzyl halide or benzyl chloride in the presence of a base (e.g., K2CO3) to form the N1-benzyl derivative.
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Esterification: Convert the carboxylic acid to a methyl ester using methyl chloroformate or diazomethane.
Key Reaction Conditions
Physicochemical Properties
Spectroscopic Data
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CHCl₃) .
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Stability: Stable under inert atmospheres; hydrolyzes in aqueous acidic/basic conditions to form the carboxylic acid .
Applications and Research Findings
Coordination Chemistry
Methyl 1-benzylbenzoimidazole-6-carboxylate serves as a ligand in metal complexes. For example, its carboxylate group coordinates to Au(I) centers in nanoclusters, forming stable complexes with potential catalytic or optical properties .
Example: Gold Nanocluster Synthesis
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Au(I) Complex Formation: React the compound with AuSMe₂Cl in DMF to yield a digold complex.
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Hydrolysis: Treat with NaOH to convert the ester to a carboxylate, enabling further clustering .
Pharmaceutical Intermediates
The compound is a precursor in synthesizing benzimidazole-based drugs. For instance, hydrolysis of the methyl ester yields 6-carboxybenzimidazole derivatives, which are intermediates in antihypertensive agents like telmisartan .
Intermediate | Application |
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6-Carboxybenzimidazole | Synthesis of angiotensin II receptor blockers (e.g., telmisartan) |
N1-Benzyl derivatives | Antimicrobial agents (e.g., albendazole analogs) |
Research Gaps and Future Directions
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Biological Activity: Limited data on antimicrobial or antiparasitic properties.
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Catalytic Applications: Potential as a ligand in asymmetric catalysis remains unexplored.
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Material Science: Use in polymer chemistry or optoelectronic materials warrants investigation.
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